molecular formula C10H13ClO4S B023656 Camphorquinone-10-sulfonyl Chloride CAS No. 82594-19-2

Camphorquinone-10-sulfonyl Chloride

Cat. No. B023656
CAS RN: 82594-19-2
M. Wt: 264.73 g/mol
InChI Key: MXMGFUNWQUEXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Camphorquinone-10-sulfonic acid, a precursor to Camphorquinone-10-sulfonyl Chloride, can be prepared via the action of selenous acid on camphor-10-sulfonic acid. This compound is then converted to Camphorquinone-10-sulfonyl Chloride, which serves as a key intermediate in further chemical reactions (Pande, Pelzig, & Glass, 1980). Another route involves the catalytic use of (±)-camphor-10-sulfonic acid in the synthesis of complex molecules, highlighting its role in promoting atom efficiency and green synthesis practices (Chandam et al., 2015).

Molecular Structure Analysis

The molecular structure of camphorquinone-10-sulfonyl derivatives has been elucidated through various studies, including X-ray diffraction analysis. These analyses reveal the crystalline nature of these compounds and their efficiency as dienophiles in asymmetric Diels-Alder reactions, demonstrating their utility in synthesizing high-purity enantiomeric compounds (Oppolzer, Chapuis, & Bernardinelli, 1984).

Chemical Reactions and Properties

Camphorquinone-10-sulfonyl Chloride exhibits remarkable reactivity in chemical modifications, especially in the specific and reversible modification of arginine residues. This reactivity makes it a valuable tool for modifying proteins and peptides, demonstrating stability and specificity in its adducts with guanidino groups (Pande, Pelzig, & Glass, 1980). Furthermore, it has been used in the synthesis of various organic compounds, showcasing its versatility in organic synthesis (El-Shehawy & Attia, 2003).

Physical Properties Analysis

The physical properties of Camphorquinone-10-sulfonyl Chloride, such as its crystalline nature and water solubility, contribute to its utility in various chemical reactions. Its crystalline form aids in the purification and analysis of reaction products, making it especially suitable for small molecule modifications (Pande, Pelzig, & Glass, 1980).

Chemical Properties Analysis

The chemical properties of Camphorquinone-10-sulfonyl Chloride, including its reactivity with amines, hydroxylamine solutions, and o-phenylenediamine, underscore its value in organic chemistry. It facilitates the modification and regeneration of arginine, demonstrating the chemical versatility and applicability of this compound in modifying biologically relevant molecules (Pande, Pelzig, & Glass, 1980).

Scientific Research Applications

  • Modification of Arginine Residues : Camphorquinone-10-sulfonic acid and its derivatives, including Camphorquinone-10-sulfonyl Chloride, are useful for the reversible modification of arginine residues in molecules. This property has potential applications in polymers containing arginine-specific ligands (Pande, Pelzig, & Glass, 1980).

  • Synthesis of Pyridines : It is involved in the Michael addition of activated nitriles to 4-[(+)-Camphor-10′-sulfonylamino]acetophenone and its chalcones, facilitating the synthesis of new 2-oxo-, 2-thio-, and 2-amino-pyridines (El-Shehawy & Attia, 2003).

  • Production of Benzothiadiazine Dioxide : It reacts with hydrazine to produce benzothiadiazine dioxide and other compounds (Cremlyn, Burrell, Fish, Hough, & Mason, 1982).

  • Conversion into Hydrazones : Camphor-10-sulfonyl chloride can be converted into hydrazones and related compounds, which have potential biological applications (Cremlyn, Bartlett, & Lloyd, 1988).

  • Use in Asymmetric Diels-Alder Reactions : Camphor-derived N-acryloyl and N-crotonoyl sultams, which can be derived from Camphorquinone-10-sulfonyl Chloride, are effective in asymmetric Diels-Alder reactions, yielding high chiral efficiency and enantiomeric purity (Oppolzer, Chapuis, & Bernardinelli, 1984).

  • Kinetic Resolution Studies : The compound has been used in kinetic resolution studies in the reaction of a sulfene with an amine, confirming the existence of a sulfene (King, Sim, & Li, 1973).

  • Biomedical Applications : Carboxylated camphorquinone shows higher photoreactivity and better mechanical properties than Camphorquinone, making it a promising alternative for biomedical applications (Kamoun, Winkel, Eisenburger, & Menzel, 2016).

  • Dental Resin Polymerization : It is valuable in the polymerization of dental resins, especially when combined with other compounds like DMA, exhibiting smaller cytotoxicity against human pulp fibroblasts (Atsumi, Ishihara, Kadoma, Tonosaki, & Fujisawa, 2004).

  • Synthesis of Camphor Derivatives : There are methods developed for synthesizing camphor derivatives, which offer improved ways to develop camphor resources and enhance commercial production (Li Lian-bin, 2010).

  • Stabilization in Ethanol Solutions : Chiral camphor solutions, including derivatives, are more stable than homochiral solutions, showing enthalpic stabilization with decreasing concentration (Kimura, Iwama, Kido, & Khan, 2009).

Safety And Hazards

Camphorquinone-10-sulfonyl Chloride is classified as a combustible, corrosive hazardous material . It is recommended to avoid dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

(7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO4S/c1-9(2)6-3-4-10(9,5-16(11,14)15)8(13)7(6)12/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMGFUNWQUEXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622303
Record name (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Camphorquinone-10-sulfonyl Chloride

CAS RN

82594-19-2
Record name (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Camphorquinone-10-sulfonyl Chloride
Reactant of Route 2
Reactant of Route 2
Camphorquinone-10-sulfonyl Chloride
Reactant of Route 3
Reactant of Route 3
Camphorquinone-10-sulfonyl Chloride
Reactant of Route 4
Reactant of Route 4
Camphorquinone-10-sulfonyl Chloride
Reactant of Route 5
Camphorquinone-10-sulfonyl Chloride
Reactant of Route 6
Camphorquinone-10-sulfonyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.